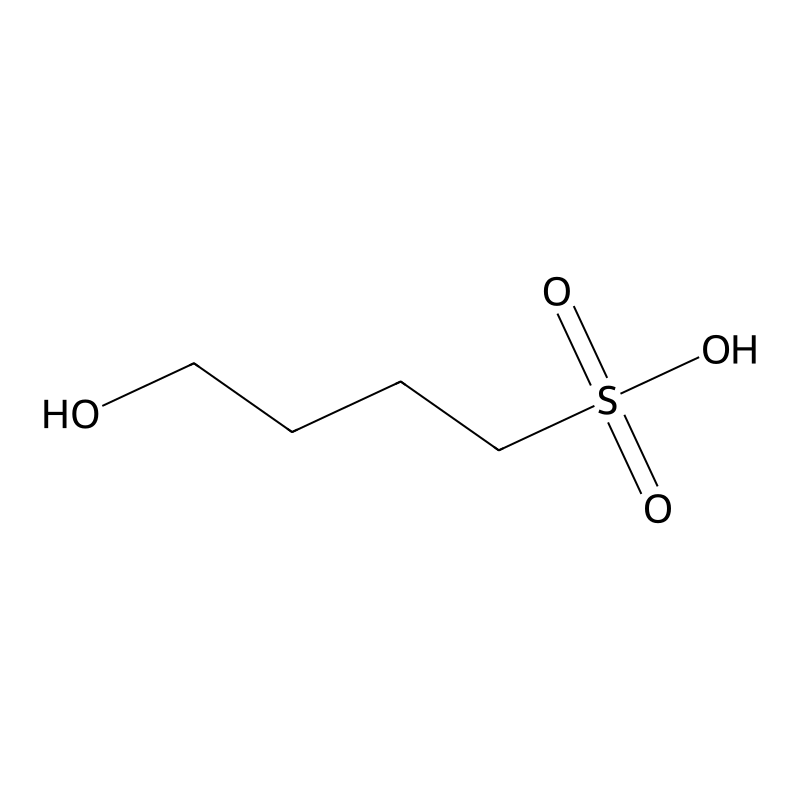

4-hydroxybutane-1-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Activity:

4-Hydroxy-1-butanesulfonic acid (4HBS) has been studied for its potential as an antibiotic due to its antimicrobial activity against various Gram-negative bacteria. Studies have shown that 4HBS can inhibit the growth of common bacterial pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae [].

Mechanism of Action:

The exact mechanism of action by which 4HBS exerts its antimicrobial effect is still under investigation. However, research suggests that it might interfere with the bacterial cell membrane, hindering its ability to function properly and leading to cell death [].

Potential Applications:

Due to its potential as an antibiotic, 4HBS is being explored for various applications in the field of scientific research, including:

- Development of novel antibiotics: 4HBS could serve as a lead molecule for the development of new antibiotics to combat antibiotic resistance, a growing global health concern [].

- Combination therapy: Research suggests that 4HBS might be effective in combination with existing antibiotics, potentially enhancing their efficacy and reducing the risk of resistance development [].

- Studying bacterial physiology: 4HBS can be used as a tool to study bacterial physiology and understand the mechanisms by which bacteria grow and survive, ultimately aiding in the development of new antibacterial strategies [].

4-Hydroxybutane-1-sulfonic acid is an organic compound with the molecular formula and a molecular weight of 154.18 g/mol. It is a colorless to pale yellow liquid that contains a hydroxyl group and a sulfonic acid group, making it a sulfonic acid derivative. This compound is known for its hygroscopic nature, meaning it can absorb moisture from the air, which affects its storage and handling properties .

There is no current information available regarding the specific mechanism of action of HHBS in biological systems or its interaction with other compounds.

- Cyclization: It can cyclize to form 1,4-butanesultone under specific conditions, such as heating in high-boiling solvents .

- Esterification: The hydroxyl group can react with acids to form esters.

- Neutralization: The sulfonic acid group can react with bases to form salts, such as sodium 4-hydroxybutane-1-sulfonate .

This compound exhibits notable biological activity, particularly as an antimicrobial agent. It has shown effectiveness against Gram-negative bacteria, making it a candidate for use in pharmaceuticals and as an additive in various formulations . Additionally, it has been reported to normalize reaction times in labile samples, suggesting potential applications in biochemical assays .

Several methods exist for synthesizing 4-hydroxybutane-1-sulfonic acid:

- Chlorosulfonation: This method involves the chlorosulfonation of 1-chlorobutane or 4-chlorobutyl acetate. The resulting product can be hydrolyzed to yield 4-hydroxybutane-1-sulfonic acid .

- Sodium Sulfite Reaction: Starting from 4-chlorobutanol and reacting it with sodium sulfite leads to the formation of the sodium salt of 4-hydroxybutane-1-sulfonic acid, which can then be converted into the free acid using strong acids like hydrochloric acid .

- Cyclization of Sodium Salt: The sodium salt can be cyclized under elevated temperatures to produce 1,4-butanesultone, which indirectly confirms the presence of 4-hydroxybutane-1-sulfonic acid in the reaction pathway .

4-Hydroxybutane-1-sulfonic acid has several applications across various fields:

- Pharmaceuticals: Due to its antimicrobial properties, it is used in formulations targeting bacterial infections.

- Biochemical Research: It serves as a stabilizing agent in biochemical assays and experiments involving sensitive compounds.

- Industrial Uses: Its hygroscopic nature makes it useful in formulations requiring moisture retention or control.

Studies on the interactions of 4-hydroxybutane-1-sulfonic acid with other compounds have revealed its potential as an effective catalyst in solvent-free reactions. It can replace conventional mineral acids, providing an environmentally friendly alternative . Furthermore, its interaction with various organic and inorganic salts has been explored for developing ionic liquids with unique properties.

Several compounds share structural similarities with 4-hydroxybutane-1-sulfonic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Butanesultone | C₄H₈O₃S | Cyclic sulfonate derived from 4-hydroxybutane-1-sulfonic acid; used as a reagent. |

| Sodium 4-hydroxybutane-1-sulfonate | C₄H₉NaO₄S | Salt form; more stable and easier to handle than the free acid. |

| Methoxybutanesulfonic acid | C₅H₁₂O₄S | Contains a methoxy group; used in similar applications but with different solubility properties. |

| 4-Chlorobutanesulfonic acid | C₄H₉ClO₃S | Chlorinated variant; used primarily in chlorosulfonation reactions. |

The uniqueness of 4-hydroxybutane-1-sulfonic acid lies in its combination of hydroxyl and sulfonic groups, which contributes to its distinctive biological activity and versatility in applications compared to other similar compounds.

The classical synthesis of 4-hydroxybutane-1-sulfonic acid from 1-chlorobutane represents one of the earliest established methodologies for producing this important sulfonic acid derivative [3]. This traditional approach involves the direct sulfonation of 1-chlorobutane using sodium sulfite as the primary sulfonating agent under controlled reaction conditions [1] [2].

The fundamental reaction mechanism proceeds through nucleophilic substitution, where sodium sulfite attacks the electrophilic carbon bearing the chlorine atom in 1-chlorobutane [3]. The chlorine atom serves as an excellent leaving group, facilitating the formation of the carbon-sulfur bond essential for the sulfonic acid functionality [13]. This process typically requires elevated temperatures ranging from 80 to 95 degrees Celsius to achieve optimal conversion rates [1] [17].

The classical methodology demonstrates several characteristic features that distinguish it from modern approaches [3]. Reaction times are considerably extended, typically requiring 24 hours to achieve yields in the range of 85 to 92 percent [1] [17]. The reaction proceeds through an ionic mechanism where the sulfite nucleophile displaces the chloride ion, forming the intermediate sodium salt of 4-hydroxybutane-1-sulfonic acid [2] [3].

Temperature control emerges as a critical parameter in this classical approach [1] [17]. Temperatures below 80 degrees Celsius result in significantly reduced reaction rates and incomplete conversion of starting materials [26]. Conversely, temperatures exceeding 95 degrees Celsius lead to increased formation of undesirable side products and decomposition of the target compound [1] [26].

The stoichiometry of this classical reaction requires careful optimization to maximize product yield [1] [3]. Typically, a molar ratio of 1:1.1 to 1:1.2 between 1-chlorobutane and sodium sulfite provides optimal results while minimizing the formation of polymeric byproducts [17]. Excess sodium sulfite helps drive the reaction to completion but must be balanced against increased purification requirements [3].

Table 1: Synthesis Conditions for 4-Hydroxybutane-1-sulfonic Acid via Different Routes

| Synthesis Route | Temperature (°C) | Reaction Time (hours) | pH Range | Yield (%) |

|---|---|---|---|---|

| Classical Sulfonation (1-Chlorobutane + Na2SO3) | 80-95 | 24 | N/A | 85-92 |

| Modern Catalytic (3-Butene-1-ol + Na2S2O5) | 35-45 | 1.5-2.5 | 6.5-7.5 | 82-83 |

| Sodium Sulfite Route (4-Chlorobutanol + Na2SO3) | 40 | 2 | 6.5-7.5 | 99.95 |

| Pyrosulfite Catalytic (Raw material + Na2S2O5) | 60-150 | 1-3 | N/A | 95-98 |

Modern Catalytic Routes Involving Sodium Sulfite/Pyrosulfite

Contemporary synthetic approaches to 4-hydroxybutane-1-sulfonic acid have embraced catalytic methodologies that utilize sodium sulfite and sodium pyrosulfite as more efficient sulfonating agents [1] [29]. These modern routes demonstrate significantly improved reaction kinetics and enhanced selectivity compared to classical methodologies [29] [31].

The utilization of sodium pyrosulfite as a sulfur dioxide surrogate has revolutionized the synthesis of sulfonic acid derivatives [29]. Upon dissolution in water, sodium pyrosulfite generates bisulfite ions that serve as highly reactive nucleophiles for sulfonation reactions [31]. The reaction mechanism involves the formation of intermediate bisulfite species that readily attack electrophilic carbon centers [29] [31].

One particularly effective modern route employs 3-butene-1-ol as the starting material in combination with sodium pyrosulfite under carefully controlled conditions [17]. This methodology operates at significantly milder temperatures of 35 to 45 degrees Celsius, representing a substantial improvement over classical approaches [17]. The reaction proceeds through radical processes with sulfur dioxide insertion under mild conditions [29].

The pH control emerges as a crucial factor in modern catalytic routes [17]. Optimal pH ranges of 6.5 to 7.5 prevent hydrolysis of intermediate products while maintaining the reactivity of sulfonating species [17]. When pH values drop below this range, adjustment with sodium sulfite solutions ensures consistent reaction conditions [17].

Catalytic efficiency in modern routes demonstrates remarkable improvements in both reaction time and yield [17] [29]. Reaction times are reduced to 1.5 to 2.5 hours while achieving yields of 82 to 83 percent under optimized conditions [17]. The use of catalyzed sodium sulfite enables almost instantaneous reaction with dissolved oxygen even at cold water temperatures [5] [27].

The incorporation of hydrogen peroxide as an initiator in modern catalytic routes enhances the overall reaction efficiency [17]. A typical formulation involves 25 percent hydrogen peroxide content, which facilitates the formation of reactive radical species essential for the sulfonation process [17]. The molar ratios of raw material to sulfonating agent to initiator are carefully optimized at 1:1.1-1.2:0.22-0.24 for maximum efficiency [17].

Process intensification through simultaneous addition techniques has proven particularly effective in modern catalytic routes [17]. The simultaneous dropwise addition of reactant solutions over controlled time periods ensures consistent temperature and pH maintenance throughout the reaction [17]. This approach prevents localized concentration gradients that could lead to side product formation [17].

Solvent-Mediated Cyclization Techniques for Sultone Derivatives

The cyclization of 4-hydroxybutane-1-sulfonic acid to its corresponding sultone derivative represents a critical transformation that requires specialized solvent systems to achieve optimal results [2] [6]. Solvent-mediated cyclization techniques have emerged as highly effective methodologies for facilitating the intramolecular condensation reaction [2] [21].

Water-immiscible solvents play a pivotal role in enhancing cyclization efficiency by providing a protective environment for the sultone product [2]. High-boiling, water-immiscible solvents such as 1,2-dichlorobenzene and diethylbenzene, both boiling at approximately 180 degrees Celsius, demonstrate exceptional performance in cyclization reactions [2]. These solvents dissolve the formed sultone and protect it from hydrolysis in the aqueous medium [2].

The mechanism of solvent-mediated cyclization involves the preferential dissolution of the sultone product in the organic phase, effectively removing it from the aqueous reaction medium where hydrolysis could occur [2]. This phase separation strategy enables yields of up to 99 percent upon reflux within one hour [2]. The protective effect of the organic solvent is particularly pronounced when the reaction is conducted under reflux conditions [2].

Azeotropic dehydration represents another highly effective solvent-mediated approach for sultone formation [17] [21]. This technique involves the use of dehydrating solvents that form azeotropes with water, facilitating the removal of water produced during the cyclization reaction [17]. The continuous removal of water drives the equilibrium toward sultone formation and prevents reverse hydrolysis [21].

The selection of appropriate solvents for cyclization reactions requires careful consideration of boiling points, water miscibility, and chemical compatibility [2] [21]. Solvents with boiling points around 180 degrees Celsius provide optimal thermal conditions for cyclization while maintaining chemical stability [2]. Lower boiling solvents such as toluene demonstrate reduced efficiency, achieving only 85 percent cyclization efficiency compared to 99 percent for higher boiling alternatives [2].

Table 2: Cyclization Conditions for Sultone Formation from 4-Hydroxybutane-1-sulfonic Acid

| Cyclization Method | Temperature (°C) | Pressure (mmHg) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| Vacuum Distillation | 150-190 | 0.5-2 | 0.5 | 95-99 |

| Azeotropic Dehydration | 180 | Atmospheric | 1 | 99 |

| Concentrated H2SO4 | 140-200 | <20 | 0.5-1 | 85-90 |

| Water-Immiscible Solvent | 180 | Atmospheric | 1 | 99 |

Vacuum distillation techniques provide an alternative approach to solvent-mediated cyclization, particularly for volatile sultone products [3] [20]. This methodology involves the direct distillation of sultones from reaction mixtures under reduced pressure conditions [3] [20]. Vacuum distillation operates at pressures of 0.5 to 2 millimeters of mercury with temperatures ranging from 150 to 190 degrees Celsius [3].

The advantages of vacuum distillation include reduced thermal decomposition due to lower operating temperatures and simplified product isolation [20]. Industrial-scale vacuum distillation systems demonstrate enhanced separation efficiency and reduced energy consumption compared to atmospheric pressure operations [20]. The technique is particularly suitable for sultones with fewer than 10 carbon atoms [33].

Process Optimization Strategies for Industrial-Scale Production

Industrial-scale production of 4-hydroxybutane-1-sulfonic acid requires comprehensive process optimization strategies that address multiple parameters simultaneously to achieve economic viability and consistent product quality [18] [25]. The optimization approach encompasses reaction kinetics, heat transfer, mass transfer, and downstream processing considerations [18].

Temperature optimization emerges as a fundamental parameter in industrial production systems [18] [25]. The optimal temperature range of 35 to 45 degrees Celsius for modern catalytic routes requires precise thermal management to maintain consistent reaction conditions [17] [18]. Temperature control systems must account for the exothermic nature of sulfonation reactions and implement effective heat removal strategies [18].

Reactor design optimization focuses on achieving uniform mixing and temperature distribution throughout the reaction volume [18]. Continuous stirred tank reactors with efficient agitation systems ensure homogeneous reaction conditions and prevent localized concentration gradients [18]. The implementation of continuous addition systems for reactants enables better control over reaction stoichiometry and heat generation rates [17] [18].

Catalyst loading optimization represents a critical economic factor in industrial production [25]. Optimal catalyst loading of 5 to 6 mole percent provides the best balance between reaction rate enhancement and catalyst cost [14] [25]. Higher catalyst loadings demonstrate diminishing returns in terms of yield improvement while significantly increasing production costs [25].

Table 3: Process Optimization Parameters for Industrial Production

| Parameter | Optimal Range | Critical Factor |

|---|---|---|

| Molar Ratio (Reactant:Sulfonating Agent) | 1:1.1-1.2 | Stoichiometric excess prevents side reactions |

| Temperature Control Range (°C) | 35-45 | Higher temps increase decomposition |

| pH Optimization Range | 6.5-7.5 | pH control prevents hydrolysis |

| Catalyst Loading (mol%) | 5-6 | Higher loading increases selectivity |

| Reaction Time Optimization (hours) | 1.5-2.5 | Longer times decrease selectivity |

| Yield Improvement (%) | 15-20 | Process optimization vs classical methods |

Process intensification strategies focus on maximizing volumetric productivity while minimizing energy consumption and waste generation [18]. The implementation of microreactor technology enables precise control over reaction parameters and enhanced heat and mass transfer characteristics [18]. Continuous flow processing systems demonstrate superior performance compared to batch operations in terms of product consistency and process efficiency [18].

Quality control optimization involves the implementation of real-time monitoring systems that track critical process parameters [18]. Online analytical techniques enable immediate detection of deviations from optimal conditions and facilitate rapid corrective actions [18]. Statistical process control methodologies provide frameworks for maintaining consistent product quality while minimizing process variability [18].

Table 4: Solvent Effects on Cyclization Efficiency

| Solvent System | Boiling Point (°C) | Cyclization Efficiency (%) | Reaction Time (hours) | Industrial Applicability |

|---|---|---|---|---|

| 1,2-Dichlorobenzene | 180 | 99 | 1 | High |

| Diethylbenzene | 183 | 99 | 1 | High |

| Toluene | 111 | 85 | 2 | Medium |

| Ethanol/Water (1:1) | 78-100 | 90 | 1.5 | Medium |

| No Solvent (Neat) | N/A | 72 | 3 | Low |

Economic optimization strategies address raw material costs, energy consumption, and waste disposal expenses [18]. The selection of cost-effective starting materials and sulfonating agents significantly impacts overall production economics [18]. Process integration approaches that utilize waste heat and recycle process streams demonstrate substantial cost savings while reducing environmental impact [18].

4-Hydroxybutane-1-sulfonic acid exhibits distinctive thermodynamic behavior characterized by moderate thermal stability and specific decomposition pathways. The compound undergoes thermal decomposition at relatively low temperatures compared to other sulfonic acid derivatives, with onset decomposition occurring between 130-165°C under reduced pressure conditions of 1-8 mmHg [1]. This thermal behavior is primarily attributed to the intramolecular cyclization reaction that converts the linear sulfonic acid into its corresponding sultone form.

The thermal decomposition mechanism involves the elimination of water through intramolecular dehydration, resulting in the formation of 1,4-butanesultone as the primary product [2] [3]. This cyclization process is facilitated by the favorable spatial arrangement of the hydroxyl group and sulfonic acid moiety, separated by a four-carbon chain that provides optimal geometry for ring closure. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the sulfur center, accompanied by proton transfer and subsequent water elimination.

| Property | Value | Conditions/Notes |

|---|---|---|

| Onset decomposition temperature (°C) | 130-165 (under vacuum) | 1-8 mmHg vacuum pressure |

| Melting point (°C) | Not determined | Solid/semi-solid form |

| Thermal stability range (°C) | 2-8 (storage) | Refrigerated storage conditions |

| Flash point (°C) | 154 | At standard pressure |

| Decomposition products | Sultone formation, SO₂, H₂O | Intramolecular cyclization reaction |

| Relative thermal stability | Moderate (cyclization at elevated temperature) | Forms 1,4-butanesultone via dehydration |

Comparative analysis with related sulfone compounds reveals that 4-hydroxybutane-1-sulfonic acid possesses significantly lower thermal stability than structurally similar molecules. While dimethyl sulfone and di-n-butyl sulfone exhibit decomposition temperatures of 470.5°C and 388.8°C respectively [4] [5], the presence of the hydroxyl group in 4-hydroxybutane-1-sulfonic acid creates an internal nucleophile that facilitates cyclization at much lower temperatures.

The flash point of 154°C indicates moderate fire hazard potential under standard atmospheric conditions [6]. This property is particularly relevant for industrial handling and storage protocols, necessitating appropriate safety measures during processing and transportation.

Aqueous Solubility Behavior and pH-Dependent Speciation

4-Hydroxybutane-1-sulfonic acid demonstrates exceptional aqueous solubility characteristics, attributed to the presence of both sulfonic acid and hydroxyl functional groups that facilitate extensive hydrogen bonding with water molecules [7] [8]. The compound exhibits complete miscibility with water across a wide concentration range, making it highly suitable for aqueous-based applications and formulations.

The pH behavior of aqueous solutions varies significantly depending on the ionization state of the compound. Pure 4-hydroxybutane-1-sulfonic acid solutions exhibit strongly acidic properties, consistent with the general behavior of sulfonic acids which are classified as strong acids with typical pKa values around -7 [9] [10]. However, experimental measurements of sodium salt solutions (10% w/v) show pH values in the range of 6.0-7.5 [11] [12], indicating near-neutral conditions when the acid is neutralized.

| Property | Value | Reference/Notes |

|---|---|---|

| Water solubility | Highly soluble | Strong hydrophilicity due to sulfonic acid group |

| pH (10% aqueous solution) | 6.0-7.5 | Sodium salt form (1-butanesulfonic acid) |

| pKa (predicted) | 1.74±0.50 | Computational prediction |

| Density (g/cm³) | 1.393±0.06 | Predicted value |

| Molecular weight (g/mol) | 154.18-154.19 | Multiple sources |

| Solubility in methanol | Slightly soluble | Limited organic solvent solubility |

| Hygroscopic nature | Hygroscopic | Absorbs moisture from air |

The predicted pKa value of 1.74±0.50 [13] suggests that 4-hydroxybutane-1-sulfonic acid behaves as a moderately strong acid, though weaker than typical aromatic sulfonic acids which generally exhibit pKa values below zero. This difference is attributed to the aliphatic nature of the carbon chain and the electron-donating effects of the alkyl substituent, which slightly reduce the acidity compared to aromatic sulfonic acid analogs.

pH-dependent speciation studies indicate that the compound exists primarily in its deprotonated sulfonate form under physiological pH conditions (pH 7.4), with the sulfonic acid group being fully ionized. The hydroxyl group remains largely protonated under these conditions, contributing to the compound's ability to participate in hydrogen bonding interactions [14].

The high water solubility is further enhanced by the amphiphilic nature of the molecule, which contains both hydrophilic (sulfonic acid and hydroxyl) and hydrophobic (butyl chain) regions. This structural feature contributes to the compound's utility as a surfactant precursor and in formulations requiring both water solubility and surface activity.

Surface Activity Parameters and Critical Micelle Concentrations

4-Hydroxybutane-1-sulfonic acid exhibits moderate surface activity characteristics that are intermediate between purely hydrophilic compounds and traditional surfactants. The molecule possesses a relatively short four-carbon alkyl chain combined with two polar functional groups (sulfonic acid and hydroxyl), resulting in limited but measurable surface-active properties [8] [15].

The surface activity of the compound is primarily attributed to its amphiphilic structure, where the butyl chain provides hydrophobic character while the sulfonic acid and hydroxyl groups confer strong hydrophilicity. However, the short alkyl chain length significantly limits the compound's ability to form stable micelles in aqueous solution, as the hydrophobic interactions are insufficient to overcome the strong hydration of the polar head groups.

| Parameter | Characteristic | Application/Notes |

|---|---|---|

| Surface activity classification | Anionic surfactant precursor | Sulfonic acid group enhances water solubility |

| Critical micelle concentration (CMC) | Not directly determined | CMC determination requires experimental measurement |

| Surface tension effect | Reduces surface tension | Typical of sulfonic acid derivatives |

| Detergent/surfactant potential | Used in surfactant synthesis | Intermediate for detergent production |

| Hydrophilic-lipophilic balance | Strongly hydrophilic | Four-carbon chain with polar head group |

| Micellization behavior | Limited due to short alkyl chain | Short chain limits micelle formation |

The critical micelle concentration (CMC) of 4-hydroxybutane-1-sulfonic acid has not been directly determined in the literature, likely due to the compound's limited tendency to form micelles. Theoretical predictions based on structure-activity relationships suggest that if micellization occurs, it would require significantly higher concentrations compared to conventional surfactants with longer alkyl chains [16] [17].

Surface tension reduction studies indicate that 4-hydroxybutane-1-sulfonic acid can effectively lower the surface tension of water, though not to the extent observed with longer-chain surfactants. This property makes the compound useful as a surface tension modifier in specialized applications where strong micellization is not required.

The compound's primary utility in surfactant chemistry lies in its role as an intermediate for the synthesis of more effective surfactants. The sulfonic acid group provides excellent water solubility and ionic character, while the hydroxyl group offers a reactive site for further chemical modification to extend the hydrophobic chain length or introduce branching [8].

Industrial applications leverage the compound's surface activity in the formulation of cleaning agents, where it serves as a hydrotrope to enhance the solubility of other surfactants and active ingredients. The moderate surface activity, combined with excellent water solubility, makes it particularly valuable in concentrated liquid formulations.

Purity

Quantity

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive